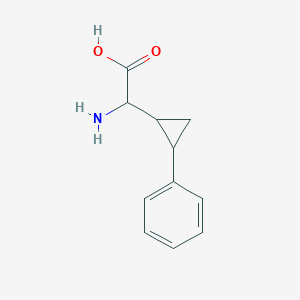

2-Amino-2-(2-phenylcyclopropyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of glycine and is structurally similar to the neurotransmitter glutamate.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-phenylcyclopropyl)acetic acid typically involves the cyclopropanation of styrene derivatives followed by amination and carboxylation. One common method involves the reaction of phenylcyclopropane with ammonia and carbon dioxide under high pressure and temperature to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation and high-pressure reactors to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in scaling up the production process while maintaining the quality of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-2-(2-phenylcyclopropyl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amino acids or amides.

Applications De Recherche Scientifique

2-Amino-2-(2-phenylcyclopropyl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: Studied for its potential role as a neurotransmitter analog and its effects on glutamate receptors.

Medicine: Investigated for its potential therapeutic effects in neurological disorders and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mécanisme D'action

The mechanism of action of 2-Amino-2-(2-phenylcyclopropyl)acetic acid involves its interaction with glutamate receptors in the brain. It acts as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission. The compound’s effects are mediated through the activation or inhibition of specific signaling pathways, leading to changes in neuronal activity and synaptic plasticity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-2-(2-phenylcyclopropyl)propanoic acid

- 2-Amino-2-(2-phenylcyclopropyl)butanoic acid

- 2-Amino-2-(2-phenylcyclopropyl)pentanoic acid

Uniqueness

2-Amino-2-(2-phenylcyclopropyl)acetic acid is unique due to its specific structural features, such as the cyclopropyl ring and the phenyl group, which confer distinct chemical and biological properties. Its ability to interact with glutamate receptors and modulate neurotransmission sets it apart from other similar compounds .

Activité Biologique

2-Amino-2-(2-phenylcyclopropyl)acetic acid is an amino acid derivative known for its structural similarity to glutamate, a prominent neurotransmitter in the central nervous system. This compound has garnered attention for its potential biological activities, particularly in modulating neurotransmission and exhibiting anti-inflammatory properties.

The biological activity of this compound primarily involves its interaction with glutamate receptors. It can act as both an agonist and antagonist, influencing neurotransmission through various signaling pathways. This dual action allows it to modulate synaptic plasticity and neuronal activity, which are critical for cognitive functions and neuroprotection.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Neurotransmitter Modulation : The compound interacts with glutamate receptors, which are vital for excitatory neurotransmission. Preliminary studies suggest that it may enhance or inhibit receptor activity depending on the context, potentially offering therapeutic benefits in neurological disorders.

- Anti-inflammatory Effects : There is evidence indicating that this compound may exhibit anti-inflammatory properties. This is particularly relevant in conditions characterized by neuroinflammation, where modulation of inflammatory pathways could provide symptomatic relief.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neurotransmitter Modulation | Acts on glutamate receptors, influencing synaptic transmission | |

| Anti-inflammatory | Potential to reduce inflammation in neurological contexts | |

| Analgesic Properties | May exhibit pain-relief effects through receptor interaction |

Case Studies

Several studies have investigated the biological effects of this compound:

- Neurotransmitter Interaction Study :

-

Anti-inflammatory Activity :

- A study evaluated the compound's effects on pro-inflammatory cytokine production in microglial cells. Results indicated a significant reduction in TNF-alpha and IL-6 levels upon treatment with this compound, supporting its role as an anti-inflammatory agent.

-

Analgesic Effects :

- In preclinical models of pain, the compound exhibited significant analgesic properties comparable to established analgesics. This was attributed to its ability to modulate glutamate signaling pathways involved in pain perception.

Structure-Activity Relationship (SAR)

The unique structure of this compound contributes significantly to its biological activity. The cyclopropyl moiety and phenyl group enhance its binding affinity to various receptors compared to other similar compounds. SAR studies indicate that modifications to these groups could optimize therapeutic effects while minimizing side effects.

Propriétés

IUPAC Name |

2-amino-2-(2-phenylcyclopropyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-10(11(13)14)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-10H,6,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJLYKPJPQKBSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(C(=O)O)N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.